D-cysteinate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

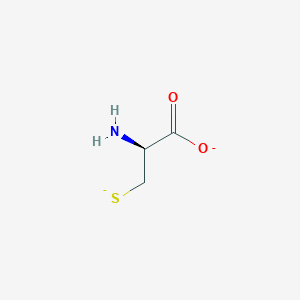

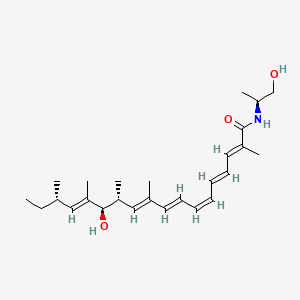

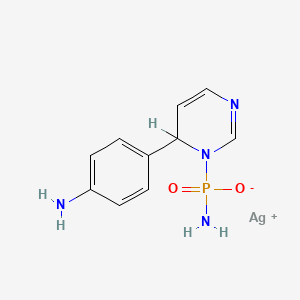

D-cysteinate(2-) is the D-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a D-cysteinate(1-). It is an enantiomer of a L-cysteinate(2-).

Wissenschaftliche Forschungsanwendungen

Nutritional and Health Benefits

- The use of L-Cysteine, a closely related compound to D-cysteinate, in nutrition and medicine has been widely researched. It's used in diet, supplements, and drugs to improve human health or treat diseases, although more clinical trials are needed for consensus (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Electrochemical Sensing

- Advances in electrochemistry have led to the development of electrochemical strategies for assessing biological substances, including amino acids like cysteine. These methods are important for detecting unbalanced amino acid levels, which are linked to various diseases (Moulaee & Neri, 2021).

Clinical Nutrition

- Cysteine-enriched protein supplements have been shown to enhance antioxidant status and improve outcomes in certain diseases. The metabolism of sulfur amino acids like cysteine adapts in stressed and inflammatory states to meet increased requirements for glutathione synthesis (McPherson & Hardy, 2011).

Electrochemical Biosensors

- An electrochemical chiral biosensor for cysteine has been developed using magnetic nanoparticles. This sensor allows for ultrasensitive quantification and recognition of cysteine enantiomers, including D-cysteine, in various biological samples (Zhou et al., 2018).

Antimicrobial Properties

- D-Cysteine exhibits selective antibacterial activity against certain pathogenic bacteria. This property of D-Cysteine can be leveraged for developing chiral bacteriostatic materials (Wang et al., 2019).

Food Processing Applications

- L-Cysteine, an analog of D-cysteine, has been evaluated as an anti-browning agent in fresh-cut lettuce processing. This demonstrates its potential utility in preserving the quality of fresh food products (Pace, Capotorto, Ventura, & Cefola, 2015).

Synthesis and Chemical Properties

- A synthetic route to produce cysteine-based compounds from l-cysteine has been developed. This method enables the creation of optically active cysteine-based compounds with potential applications in various fields, including drug development and environmental monitoring (Zhang & Wang, 2018).

Role in Neural Development

- D-Cysteine acts as a regulator of neural progenitor cell dynamics in the mammalian brain. This finding highlights its potential significance in neural development and related therapeutic applications (Semenza et al., 2021).

Eigenschaften

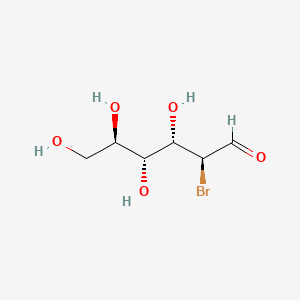

Molekularformel |

C3H5NO2S-2 |

|---|---|

Molekulargewicht |

119.14 g/mol |

IUPAC-Name |

(2S)-2-amino-3-sulfidopropanoate |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1 |

InChI-Schlüssel |

XUJNEKJLAYXESH-UWTATZPHSA-L |

Isomerische SMILES |

C([C@H](C(=O)[O-])N)[S-] |

SMILES |

C(C(C(=O)[O-])N)[S-] |

Kanonische SMILES |

C(C(C(=O)[O-])N)[S-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)